Cytotoxic Potency Spectrum Across Six Human Cancer Cell Lines
Aniline-MPB-amino-C3-PBD demonstrates nanomolar-range cytotoxicity across six human cancer cell lines, with IC50 values ranging from 61.5 nM to 184.3 nM . This potency is approximately 400- to 1,200-fold lower than that of the clinically validated PBD dimer warhead SG3199 (mean GI50 = 151.5 pM across solid tumor and hematological cancer lines) [1]. The attenuated potency profile positions this compound as a candidate for next-generation ADCs requiring reduced systemic toxicity while maintaining efficacy [2].
| Evidence Dimension | In vitro cytotoxicity |
|---|---|
| Target Compound Data | IC50: 61.5 - 184.3 nM across six cell lines |
| Comparator Or Baseline | SG3199: mean GI50 = 151.5 pM |
| Quantified Difference | ~400-1,200-fold less potent (lower IC50 indicates higher potency) |
| Conditions | SW48, LIM1215, SW620, U138-MG, A431, REH cell lines; SG3199 tested in a panel of solid tumor and hematological cancer cell lines |
Why This Matters
This differentiation enables selection of a payload with a broader therapeutic window for ADCs targeting tumors where ultrapotent PBD dimers cause dose-limiting toxicities.
- [1] Hartley, J. A., et al. (2018). Pre-clinical pharmacology and mechanism of action of SG3199, the PBD dimer warhead component of ADC payload tesirine. Scientific Reports, 8, 10479. View Source
- [2] Sommer, A., et al. (2025). proPBD-ADCs: optimization of therapeutic potential of ADCs based on capped PBD payload with attenuated potency. Cancer Research, Abstract 334. View Source
